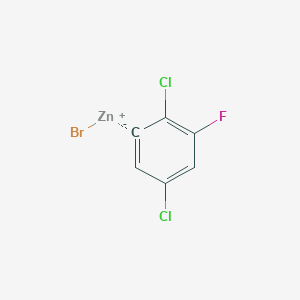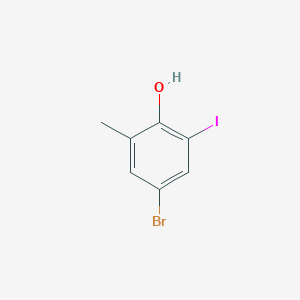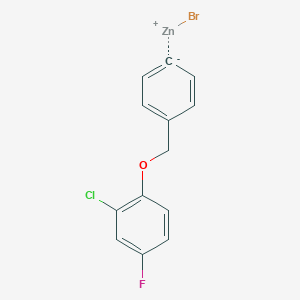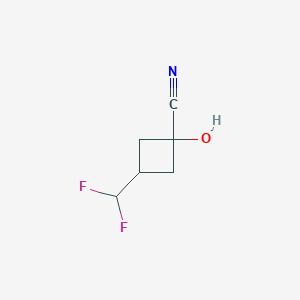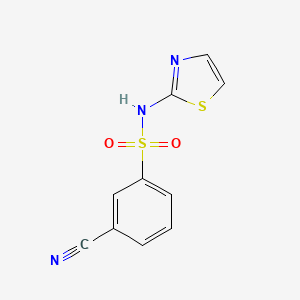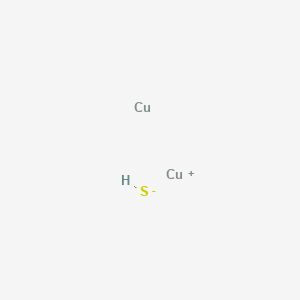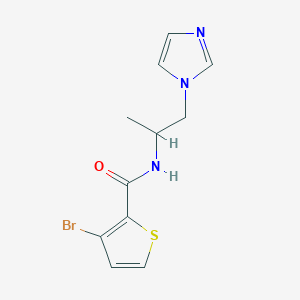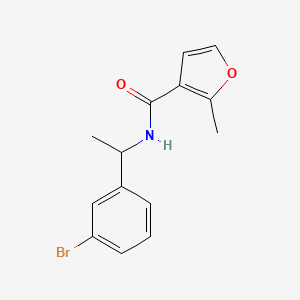
n-(1-(3-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide: is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a furan ring substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide typically involves the following steps:
Bromination: The starting material, a phenyl ethyl compound, undergoes bromination to introduce the bromine atom at the meta position.
Furan Ring Formation: The brominated intermediate is then subjected to conditions that promote the formation of the furan ring, often involving cyclization reactions.
Carboxamide Formation: Finally, the furan derivative is reacted with an appropriate amine to introduce the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Various substituted derivatives of the bromophenyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Polymer Synthesis: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism by which N-(1-(3-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and carboxamide group are key structural features that facilitate these interactions, often involving hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
- N-(1-(4-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide
- N-(1-(2-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide
- N-(1-(3-Chlorophenyl)ethyl)-2-methylfuran-3-carboxamide
Uniqueness: N-(1-(3-Bromophenyl)ethyl)-2-methylfuran-3-carboxamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity, chemical reactivity, and physical properties compared to its analogs.
Properties
Molecular Formula |
C14H14BrNO2 |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H14BrNO2/c1-9(11-4-3-5-12(15)8-11)16-14(17)13-6-7-18-10(13)2/h3-9H,1-2H3,(H,16,17) |
InChI Key |
FDLYOCLNTJFBHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


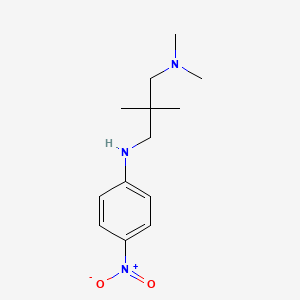
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)
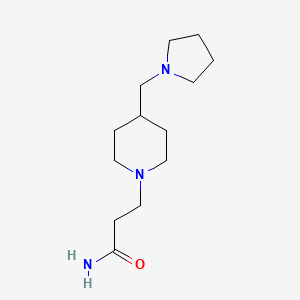
![1,9-Dioxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14889782.png)
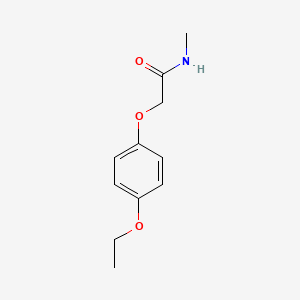
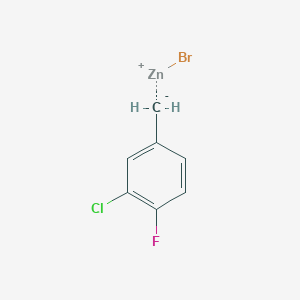
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonate](/img/structure/B14889815.png)
